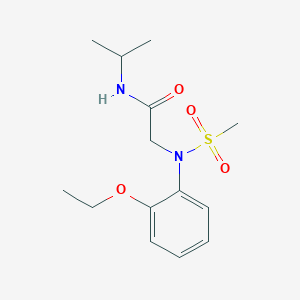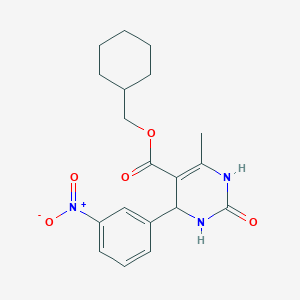
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as EIPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger, which plays a crucial role in regulating intracellular pH and cell volume.
Mécanisme D'action
The mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the Na+/H+ exchanger, which is responsible for the regulation of intracellular pH and cell volume. By inhibiting this transporter, N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide can modulate intracellular pH and cell volume, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate intracellular pH and cell volume, which can affect cellular function in a variety of ways. It has also been shown to regulate cell migration and proliferation, which may have implications for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a potent and specific inhibitor of the Na+/H+ exchanger. This makes it a useful tool for studying the role of this transporter in cellular function. However, one limitation of using N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is that it can have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more specific inhibitors of the Na+/H+ exchanger, which may have fewer off-target effects. Another area of research is the investigation of the role of the Na+/H+ exchanger in cancer progression, and the potential use of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide as a cancer therapeutic. Finally, research on the effects of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide on other cellular processes, such as autophagy and apoptosis, may provide new insights into the role of this transporter in cellular function.
Méthodes De Synthèse
The synthesis of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 2-ethoxybenzoyl chloride with isopropylamine to form 2-ethoxy-N-(propan-2-yl)benzamide. This intermediate is then reacted with methanesulfonyl chloride to form N~1~-isopropyl-N~2~-(methylsulfonyl)-2-ethoxybenzamide. The final step involves the reaction of N~1~-isopropyl-N~2~-(methylsulfonyl)-2-ethoxybenzamide with glycine to form N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the Na+/H+ exchanger in a variety of cell types, including cardiac myocytes, renal proximal tubule cells, and cancer cells. This inhibition has been shown to have a variety of effects, including the modulation of intracellular pH, cell volume regulation, and the regulation of cell migration and proliferation.
Propriétés
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-20-13-9-7-6-8-12(13)16(21(4,18)19)10-14(17)15-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMEFHBJQQLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-propan-2-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxybenzoyl)amino]-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide](/img/structure/B4927101.png)
![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)

![2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)


![4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B4927142.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4927146.png)
![N-benzyl-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4927148.png)


![N-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4927172.png)
![2-[(4-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B4927173.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4927191.png)